molecular formula C13H8ClN3O6 B12479867 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide

2-(4-Chlorophenoxy)-3,5-dinitrobenzamide

Cat. No.: B12479867
M. Wt: 337.67 g/mol
InChI Key: UOKYCAJRWCWLLA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-3,5-dinitrobenzamide is an organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a chlorophenoxy group and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2,6-dinitrophenol. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often involve maintaining a low temperature to control the exothermic nitration process and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

2-(4-Chlorophenoxy)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.

    4-Chlorophenoxyacetic acid: A simpler analog with fewer nitro groups.

Uniqueness

2-(4-Chlorophenoxy)-3,5-dinitrobenzamide is unique due to the presence of both chlorophenoxy and dinitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H8ClN3O6

Molecular Weight

337.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8ClN3O6/c14-7-1-3-9(4-2-7)23-12-10(13(15)18)5-8(16(19)20)6-11(12)17(21)22/h1-6H,(H2,15,18)

InChI Key

UOKYCAJRWCWLLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl

Origin of Product

United States

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